1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c1-19(25-2,16-5-3-4-6-17(16)22)13-23-18(24)20(11-12-20)14-7-9-15(21)10-8-14/h3-10H,11-13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHWSQPUULKTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)(C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-fluorobenzaldehyde with 2-fluorobenzyl bromide to form an intermediate, which is then subjected to cyclopropanation using diazomethane. The final step involves the amidation of the cyclopropane intermediate with 2-methoxypropylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxylamine, ammonia, basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Anti-Inflammatory Activity
- N-(Benzo[d]thiazol-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1e) : Superior potency to DFB but toxic at >300 μM .
Comparison with Target Compound :
The target compound’s 4-fluorophenyl and 2-fluorophenyl groups may balance potency and toxicity, similar to 2b (). The methoxypropyl side chain could reduce toxicity compared to heterocyclic substituents (e.g., 1e) while maintaining solubility .
Antimicrobial Activity and Substituent Effects
and highlight cyclopropane carboxamides with varying amide substituents:
- N-Cyclohexyl-2-(4-fluorophenyl)cyclopropane-1-carboxamide (F39) : White solid (melting point 188.2–190.1°C, 72.4% yield) .
- N-(Thiazol-2-yl)-2-(4-fluorophenyl)cyclopropane-1-carboxamide (F44) : Antimicrobial activity with melting point 187.0–189.3°C .
- N-(p-Tolyl)-2-(p-tolyl)cyclopropane-1-carboxamide (F14) : Moderate yield (63.4%) and melting point 188.5°C .
Comparison with Target Compound :
The target compound’s 2-fluorophenyl and methoxypropyl groups differ from F39–F44’s cyclohexyl or thiazolyl substituents. These structural variations likely alter bioavailability and target selectivity. Methoxy groups (as in ’s 1d) often enhance potency without compromising safety .
Toxicity Profiles
- Heterocyclic Substituents (e.g., 1e, 1f) : Showed cytotoxicity at >300 μM due to reactive moieties (e.g., benzothiazole) .
- Halogenated Aryl Groups (e.g., 2b, 2c): No toxicity up to 1000 μM, suggesting fluorine and chlorine substituents improve safety .
Comparison with Target Compound :
The absence of heterocycles and presence of fluorophenyl/methoxypropyl groups in the target compound align with low-toxicity analogs like 2b and 1d .
Data Tables
Table 1: Anti-Inflammatory Activity and Toxicity of Selected Analogs
*Predicted based on structural similarity.
Table 2: Physical Properties of Antimicrobial Cyclopropane Carboxamides
| Compound | Substituents | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| F39 | Cyclohexyl/4-fluorophenyl | 72.4 | 188.2–190.1 | |
| F44 | Thiazol-2-yl/4-fluorophenyl | 70.4 | 187.0–189.3 | |
| F14 | p-Tolyl/p-tolyl | 63.4 | 188.5 |
Key Research Findings
Fluorine Positioning : Fluorine at the 4-position (e.g., 2b) enhances anti-inflammatory activity, while 2-fluorophenyl (as in the target compound) may optimize receptor binding .
Methoxy Groups : Methoxy substituents (e.g., 1d) improve potency and solubility without toxicity, supporting the target compound’s methoxypropyl design .
Amide Substituents : Bulky or heterocyclic groups (e.g., thiazolyl in F44) increase antimicrobial activity but raise toxicity risks, whereas aryl/alkyl groups (e.g., cyclohexyl in F39) balance efficacy and safety .
Biological Activity
The compound 1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide is a cyclopropane derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a cyclopropane ring, a carboxamide group, and fluorinated phenyl groups. This unique configuration contributes to its biological properties.
Molecular Formula
- Molecular Formula : CHFN\O
- Molecular Weight : Approximately 305.35 g/mol
Research indicates that this compound interacts with specific molecular targets, potentially modulating enzyme activities and signaling pathways. The presence of fluorine atoms may enhance its binding affinity to biological targets, leading to various pharmacological effects.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
- Receptor Modulation : It can bind to receptors that influence pain signaling, indicating analgesic potential.
Antitumor Activity
Studies have shown that derivatives of cyclopropane carboxamides exhibit significant antitumor activity. For instance, a study evaluated the effects of similar compounds on various cancer cell lines, revealing promising results in inhibiting cell proliferation without cytotoxic effects on normal cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A recent study demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing excellent antifungal activity against Candida albicans .
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that include the formation of the cyclopropane ring followed by functionalization with various substituents. The structure-activity relationship suggests that modifications to the phenyl groups can significantly influence the biological activity.
Key Synthesis Steps:
- Formation of Cyclopropane : Utilizing α-alkylation methods.
- Functionalization : Introduction of fluorinated phenyl groups through electrophilic aromatic substitution.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide, and how can reaction conditions be standardized?
Methodological Answer: The synthesis typically involves cyclopropanation reactions using reagents like vinylogous amides or diethylzinc with diiodomethane. Key steps include:
- Cyclopropane ring formation : Use of cyclopropanation reagents under inert conditions (e.g., nitrogen atmosphere) to stabilize reactive intermediates.
- Amide coupling : Activation of the carboxylic acid group (e.g., via HATU or EDCI) followed by reaction with the amine derivative (e.g., 2-(2-fluorophenyl)-2-methoxypropylamine).
- Purification : Column chromatography with gradients of hexane/ethyl acetate (3:1 to 1:1) to isolate the product.
Critical parameters include temperature control (−10°C to room temperature for cyclopropanation) and stoichiometric ratios (1:1.2 for acid/amine coupling). Yield optimization (65–78%) relies on moisture-sensitive step management and catalytic amounts of DMAP .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Peaks at δ 1.2–1.5 ppm (cyclopropane protons), δ 3.3 ppm (methoxy group), and aromatic protons (δ 6.8–7.4 ppm) confirm substituent positions.
- 13C NMR : Signals at ~170 ppm (carbonyl carbon) and 25–30 ppm (cyclopropane carbons) validate the core structure.
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]+ with accurate mass matching the formula C₂₀H₂₀F₂NO₂ (calc. 352.15 g/mol).
- Melting Point : Consistency across batches (e.g., 160–165°C) indicates purity.
Cross-validation with HPLC (≥95% purity) is recommended .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., protein kinases)?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to kinase ATP-binding pockets. Fluorophenyl groups often engage in π-π stacking with hydrophobic residues (e.g., Phe82 in JAK2).
- QSAR Modeling : Correlate structural features (e.g., fluorine electronegativity, cyclopropane ring strain) with inhibitory activity. Training datasets should include IC₅₀ values from kinase assays.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å) and hydrogen bond persistence (>70% simulation time).
Studies on analogous compounds show fluorine substitutions enhance selectivity for kinases like FLT3 or MET .
Q. How should researchers resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Assay Optimization :
- In vitro kinase assays : Use Z’-factor >0.5 to validate screen reliability. Test ATP concentrations (1–10 mM) to identify competitive inhibition.
- Cell-based assays : Control for membrane permeability (e.g., logP ~3.5) using parallel artificial membrane permeability assays (PAMPA).
- Data Normalization : Reference internal standards (e.g., staurosporine for kinase inhibition) and correct for solvent effects (DMSO ≤0.1%).
Discrepancies may arise from off-target effects; employ siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity .
Q. What strategies improve enantiomeric purity during cyclopropane synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric cyclopropanation (up to 95% ee).
- Dynamic Kinetic Resolution : Employ Ru-based catalysts (e.g., Shvo’s catalyst) to isomerize undesired enantiomers during ring closure.
- Chromatographic Separation : Chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) resolves enantiomers. Validate with polarimetry or circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
